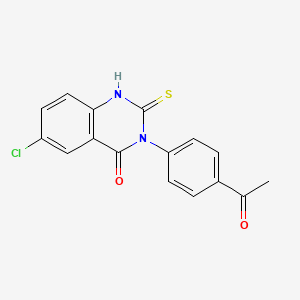
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with various substituents, such as a 4-acetylphenyl group, a chlorine atom at the 6th position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method involves the reaction of 6-chloroanthranilic acid with 4-acetylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then treated with a thionating agent, such as phosphorus pentasulfide (P2S5), to introduce the thioxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the 4-acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-methylphenyl)-6-chloro-2-thioxo-
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-ethylphenyl)-6-chloro-2-thioxo-
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-propionylphenyl)-6-chloro-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-acetylphenyl group enhances its potential as an anticancer agent, while the thioxo group contributes to its antimicrobial activity. The chlorine atom at the 6th position further modulates its reactivity and interaction with molecular targets.
特性
CAS番号 |
64046-69-1 |
|---|---|
分子式 |
C16H11ClN2O2S |
分子量 |
330.8 g/mol |
IUPAC名 |
3-(4-acetylphenyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-5-12(6-3-10)19-15(21)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,1H3,(H,18,22) |
InChIキー |
JBIWDJKXOKDMJR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


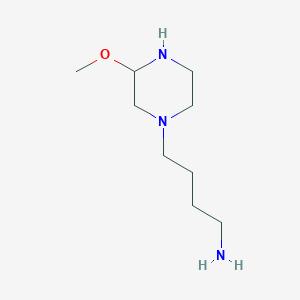
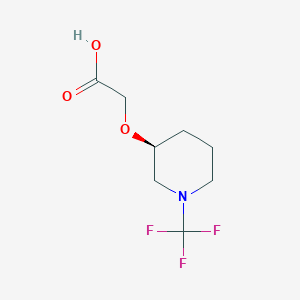


![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
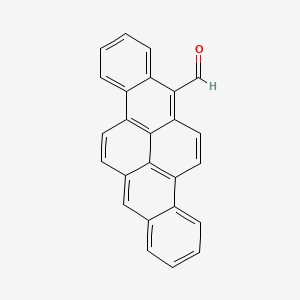
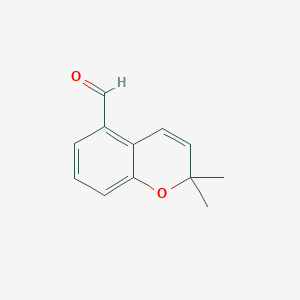
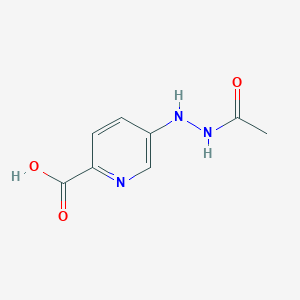
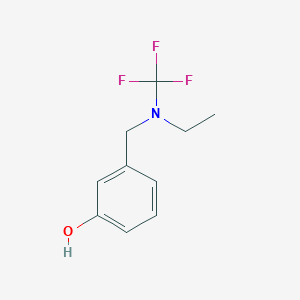
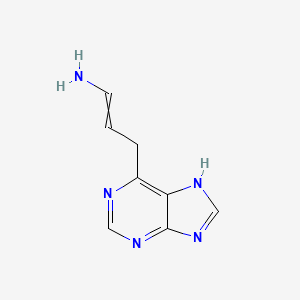
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
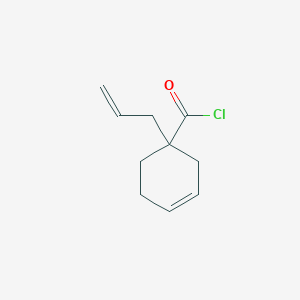
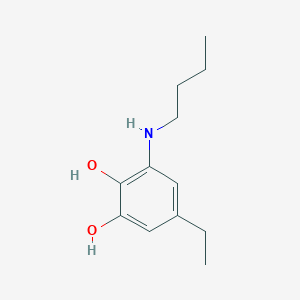
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
